molecular formula C20H19N5O4S B2656575 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 898442-14-3

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2656575
CAS No.: 898442-14-3
M. Wt: 425.46
InChI Key: QFLWDYMRLXXURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a benzenesulfonamide group linked to a pyridazine scaffold, which is further functionalized with a pyrrolidine moiety. The sulfonamide functional group is a privileged structure in pharmacology, frequently found in molecules with diverse biological activities . The presence of the pyrrolidine, a five-membered nitrogen-containing ring, is a common feature in many therapeutic agents, as it can improve water solubility and influence the pharmacokinetic profile of a drug candidate . The primary research applications for this compound are as a key intermediate or building block in organic synthesis and as a candidate for biological screening. Researchers can utilize it in the design and development of new molecules targeting various enzymes and receptors. Its structural features make it a valuable template for exploring structure-activity relationships (SAR), particularly in the development of novel antimicrobial agents, given the critical role of heterocyclic compounds in modern antibacterial drug design . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c26-25(27)17-6-8-18(9-7-17)30(28,29)23-16-5-3-4-15(14-16)19-10-11-20(22-21-19)24-12-1-2-13-24/h3-11,14,23H,1-2,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLWDYMRLXXURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The compound can be reduced under specific conditions to yield various derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
4-Nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide Pyridazine-pyrrolidine Nitrobenzenesulfonamide ~450 (estimated) High polarity, potential kinase binding
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine Fluoro-chromenone, methylsulfonamide 589.1 (M+1) MP: 175–178°C; kinase inhibition
3-(6-((4-Methylsulfonylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)benzenesulfonamide Thieno-pyrimidine Morpholine, methylsulfonylpiperazine ~600 (estimated) Enhanced solubility, kinase targeting
4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid (Intermediate) Oxazine Boronic acid 207.1 Suzuki coupling reagent

Key Observations:

Heterocyclic Core Diversity: The target compound’s pyridazine-pyrrolidine core distinguishes it from pyrazolo-pyrimidine (e.g., Example 53 in ) and thieno-pyrimidine (e.g., ) systems. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to pyrimidine derivatives. Thieno-pyrimidine derivatives (e.g., ) incorporate sulfur atoms, which can improve lipophilicity and membrane permeability relative to pyridazine.

Morpholine and methylsulfonylpiperazine in compounds enhance solubility via hydrogen bonding, whereas pyrrolidine in the target compound may prioritize rigid binding interactions .

Synthetic Routes :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (similar to ), given the presence of boronic acid intermediates and palladium catalysts.

Pharmacological and Physicochemical Inferences

  • Kinase Inhibition : Pyrazolo-pyrimidine sulfonamides (e.g., ) exhibit kinase inhibitory activity, suggesting the target compound may share this mechanism. The nitro group could modulate selectivity for nitroreductase-expressing targets.
  • Solubility and Bioavailability : The absence of ionizable groups (e.g., morpholine in ) may reduce aqueous solubility compared to compounds. However, the nitro group’s polarity could offset this limitation.
  • Thermal Stability : The melting point of the target compound is unconfirmed, but pyridazine derivatives typically exhibit MPs >150°C, aligning with Example 53’s MP range (175–178°C) .

Biological Activity

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridazinone derivatives and exhibits a range of biological activities, particularly as an enzyme and receptor inhibitor.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 414.49 g/mol. The compound features a nitro group, a benzene sulfonamide moiety, and a pyrrolidine ring, which contribute to its reactivity and interaction with various biological targets .

Preliminary studies suggest that this compound may act as an inhibitor of phosphodiesterase pathways, influencing intracellular signaling mechanisms. This activity positions it as a candidate for further investigation in drug development aimed at treating conditions such as hypertension or other cardiovascular diseases .

Antimicrobial Activity

Research indicates that the compound exhibits significant antibacterial properties. For instance, derivatives with similar structural motifs have shown high activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .

Antitumor Activity

In vitro studies have suggested potential antitumor activity associated with pyridazinone derivatives, including those similar to this compound. These compounds have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, indicating their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound's unique structure allows it to interact with various enzymes. For example, it has been suggested that it may inhibit the activity of certain kinases involved in cellular signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling .

Research Findings

A summary of relevant research findings on the biological activity of this compound is presented in the table below:

Biological Activity Mechanism/Effect Reference
AntibacterialInhibition of bacterial growth
AntitumorInhibition of cell proliferation
Enzyme inhibitionInteraction with kinases

Case Studies

  • Antimicrobial Efficacy : A study conducted on various pyridazinone derivatives demonstrated that compounds structurally similar to this compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Antitumor Potential : Another investigation focused on the antiproliferative effects of related compounds in cancer cell lines, revealing that specific substitutions on the phenyl ring could enhance antitumor efficacy.

Q & A

Basic: What are the recommended synthetic routes for 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide?

Answer:
The synthesis typically involves sequential coupling reactions. First, introduce the pyrrolidin-1-yl group to pyridazine via nucleophilic substitution using pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . Next, Suzuki-Miyaura cross-coupling can attach the 3-aminophenyl group to the pyridazine core using a palladium catalyst . Finally, sulfonylation of the aniline intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et3_3N) yields the target compound. Purity is ensured via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) .

Basic: How can the crystal structure of this compound be determined to confirm its molecular configuration?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent mixture (e.g., DMSO/water). Data collection with a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) followed by refinement using software like ORTEP-3 (for thermal ellipsoid visualization) confirms bond lengths, angles, and stereochemistry . For example, the tert-butyl and pyrrolidinyl groups in similar sulfonamides show distinct torsion angles (e.g., C-S-N-C dihedral angles ~75°), critical for validating the sulfonamide linkage .

Advanced: What experimental approaches are used to analyze the compound's inhibitory effects on specific kinase pathways?

Answer:

  • Kinase Assays: Use recombinant kinases (e.g., JAK2, CDK1) in ATP-binding assays with [γ-32^{32}P]ATP. Measure IC50_{50} values via radiometric filters or fluorescence polarization .
  • Western Blotting: Treat leukemia cells (e.g., HL-60) with the compound and probe for phosphorylated targets (e.g., p-AKT, p-mTOR). Dose-dependent reductions (e.g., 10–50 μM) indicate pathway inhibition .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring thermal stabilization of kinases in cell lysates after compound treatment .

Advanced: How do researchers resolve contradictions in biological activity data across different cell lines?

Answer:

  • Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status in HL-60 vs. K562 cells) using CRISPR screens or RNA sequencing .
  • Pharmacokinetic Analysis: Measure intracellular drug concentrations via LC-MS to rule out uptake differences.
  • Pathway Redundancy Tests: Inhibit parallel pathways (e.g., ERK or PI3K) to assess compensatory mechanisms. For example, co-treatment with a PI3K inhibitor may amplify apoptosis in resistant lines .

Methodological: What chromatographic techniques are optimal for purifying this sulfonamide derivative?

Answer:

  • HPLC: Use a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (5% → 95% ACN over 30 min). Retention times for sulfonamides typically range 12–18 min .
  • GC-MS: For volatile intermediates, employ a biscyanopropyl/phenyl polysiloxane column (e.g., DB-35ms) with helium carrier gas. Monitor for sulfonamide-specific fragments (e.g., m/z 155 for benzenesulfonamide) .

Advanced: What strategies enhance metabolic stability based on its trifluoromethyl and pyrrolidinyl groups?

Answer:

  • Trifluoromethyl Group: Increases electron-withdrawing effects, reducing cytochrome P450-mediated oxidation. Confirm stability via liver microsome assays (e.g., t1/2_{1/2} > 60 min in human microsomes) .
  • Pyrrolidinyl Group: Introduce methyl substituents to hinder N-oxidation. For example, 3-methylpyrrolidine analogs show 2-fold higher plasma stability in rat models .
  • Deuterium Labeling: Replace labile hydrogens (e.g., α to sulfonamide) with deuterium to slow metabolic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.